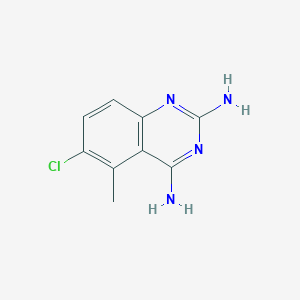
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate is a chemical compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are a large group of natural products and synthetic compounds that exhibit a wide range of biological activities.
準備方法
The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process. Industrial production methods may involve multicomponent reactions that improve atom economy, selectivity, and yield .
化学反応の分析
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various alkaloids and bioactive molecules.
Biology: It is used in the study of neurodegenerative disorders and as a potential therapeutic agent.
Medicine: This compound is explored for its potential in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in neurodegenerative diseases, thereby providing neuroprotection .
類似化合物との比較
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
1,4-Isoquinolinedione: Another isoquinoline derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,10,13H,6-8H2,1H3 |
InChIキー |
SUEMITZJWUCAFY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CNCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11893955.png)


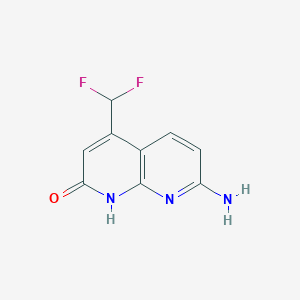
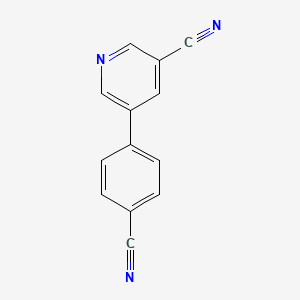

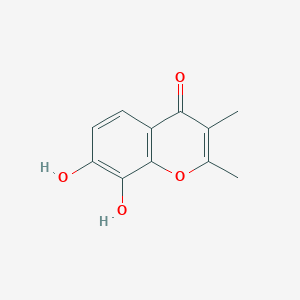
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)

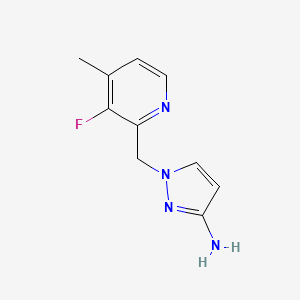


![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
